molecular formula C7H3Br2ClO2 B14757017 4,5-Dibromo-2-chlorobenzoic acid

4,5-Dibromo-2-chlorobenzoic acid

Katalognummer: B14757017
Molekulargewicht: 314.36 g/mol
InChI-Schlüssel: ICJAYYGRWUWZCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 4 and 5, and a chlorine atom at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4,5-Dibromo-2-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce bromine atoms at the 4 and 5 positions. The reaction conditions often involve the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. For example, the bromination reaction can be carried out in large reactors with precise temperature control to optimize the reaction rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-2-chlorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dibromo-2-chlorobenzoic acid is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties compared to its mono-brominated counterparts. This makes it a valuable compound for specific synthetic applications where such reactivity is desired .

Eigenschaften

Molekularformel

C7H3Br2ClO2

Molekulargewicht

314.36 g/mol

IUPAC-Name

4,5-dibromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)

InChI-Schlüssel

ICJAYYGRWUWZCF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)Br)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.